molecular formula C25H22N4O3 B12197487 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B12197487
M. Wt: 426.5 g/mol
InChI Key: ZTXCGXRBSPEUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the prop-2-en-1-yloxy group and the pyridin-4-ylmethyl group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.

Scientific Research Applications

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Benzamide derivatives: Compounds with similar amide linkages but different aromatic groups.

Uniqueness

4-[2-methyl-4-oxo-6-(prop-2-en-1-yloxy)quinazolin-3(4H)-yl]-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

4-(2-methyl-4-oxo-6-prop-2-enoxyquinazolin-3-yl)-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C25H22N4O3/c1-3-14-32-21-8-9-23-22(15-21)25(31)29(17(2)28-23)20-6-4-19(5-7-20)24(30)27-16-18-10-12-26-13-11-18/h3-13,15H,1,14,16H2,2H3,(H,27,30)

InChI Key

ZTXCGXRBSPEUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC=C)C(=O)N1C3=CC=C(C=C3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.